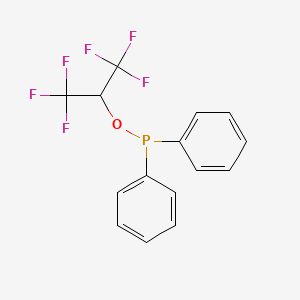
Phosphinous acid, diphenyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinous acid, diphenyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester is a chemical compound with the molecular formula C15H10F6OP. It is also known by its synonym, 1,1,1,3,3,3-Hexafluoropropan-2-yl diphenylphosphinite . This compound is characterized by the presence of both phosphinous acid and trifluoromethyl groups, making it a unique and versatile reagent in various chemical reactions.
Méthodes De Préparation
The synthesis of phosphinous acid, diphenyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester typically involves the reaction of diphenylphosphine with 2,2,2-trifluoro-1-(trifluoromethyl)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Phosphinous acid, diphenyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Phosphinous acid, diphenyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, particularly in the preparation of phosphine ligands for catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with metal ions.
Mécanisme D'action
The mechanism by which phosphinous acid, diphenyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester exerts its effects involves the interaction of the phosphinous acid group with various molecular targets. The compound can act as a ligand, forming complexes with metal ions and facilitating catalytic reactions. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical processes .
Comparaison Avec Des Composés Similaires
Phosphinous acid, diphenyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester can be compared with other similar compounds, such as:
Phosphinous acid, dimethyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester: This compound has similar reactivity but different steric and electronic properties due to the presence of methyl groups instead of phenyl groups.
Hexafluoroisopropyl methacrylate: Although not a phosphinous acid ester, this compound also contains trifluoromethyl groups and is used in similar applications, such as the synthesis of specialty chemicals.
The uniqueness of this compound lies in its combination of phosphinous acid and trifluoromethyl groups, which provide distinct reactivity and stability advantages in various chemical reactions.
Propriétés
Numéro CAS |
53772-43-3 |
|---|---|
Formule moléculaire |
C15H11F6OP |
Poids moléculaire |
352.21 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexafluoropropan-2-yloxy(diphenyl)phosphane |
InChI |
InChI=1S/C15H11F6OP/c16-14(17,18)13(15(19,20)21)22-23(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |
Clé InChI |
KXUPXEIZCHKCHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)OC(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14645844.png)
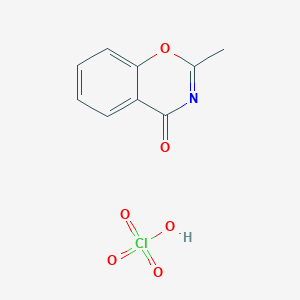
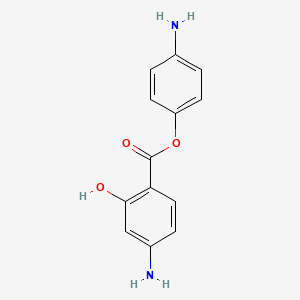
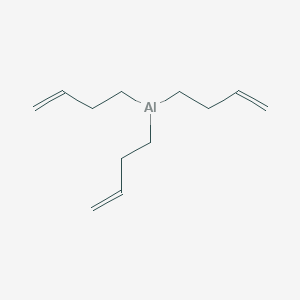
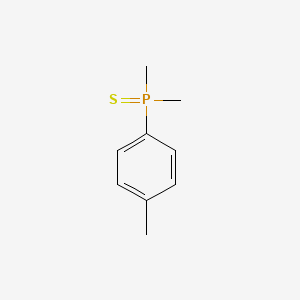
![1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine](/img/structure/B14645863.png)
![1H-Imidazo[4,5-G]phthalazine](/img/structure/B14645865.png)
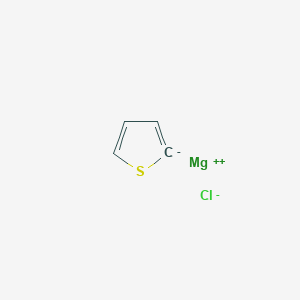
![3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile](/img/structure/B14645880.png)
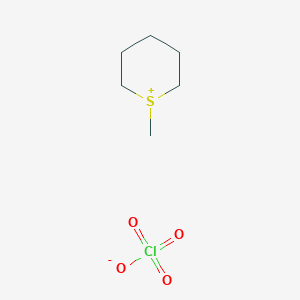

![4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14645909.png)
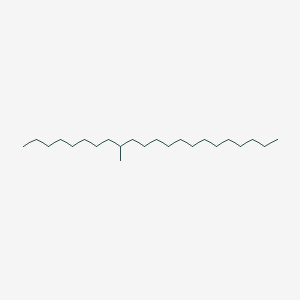
![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)
